4-Chloro-2-isopropyl-5-methylanisole

Description

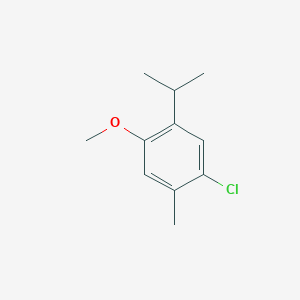

4-Chloro-2-isopropyl-5-methylanisole (CAS 5903-07-1) is a substituted anisole derivative with the molecular formula C₁₁H₁₅ClO and a molecular weight of 198.69 g/mol . Its structure features a methoxy group (anisole core), a chlorine atom at the 4-position, an isopropyl group at the 2-position, and a methyl group at the 5-position (Figure 1).

Properties

CAS No. |

5903-07-1 |

|---|---|

Molecular Formula |

C11H15ClO |

Molecular Weight |

198.69 g/mol |

IUPAC Name |

1-chloro-4-methoxy-2-methyl-5-propan-2-ylbenzene |

InChI |

InChI=1S/C11H15ClO/c1-7(2)9-6-10(12)8(3)5-11(9)13-4/h5-7H,1-4H3 |

InChI Key |

YNJGJMNRDOIOQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The alkylation occurs via an acid-catalyzed Friedel-Crafts mechanism, where propene acts as the alkylating agent. Bleaching clay (a montmorillonite-based catalyst) facilitates the reaction under elevated pressure (1–3 MPa) and temperatures of 140–160°C. The process typically uses equimolar ratios of propene and 4-chloro-3-methylphenol to minimize side products like di-isopropyl derivatives.

Key Parameters:

| Parameter | Value/Range |

|---|---|

| Catalyst | Bleaching clay |

| Temperature | 140–160°C |

| Pressure | 1–3 MPa |

| Reaction Time | 4–6 hours |

| Yield | 70–85% (reported) |

The product, chlorothymol, is isolated as a white crystalline solid with a melting point of 60–62°C. Its low solubility in water necessitates purification via recrystallization from ethanol or hydrocarbon solvents.

O-Methylation of Chlorothymol to Form 4-Chloro-2-Isopropyl-5-Methylanisole

The final step involves converting the phenolic hydroxyl group of chlorothymol into a methoxy group. This is achieved through nucleophilic substitution using methylating agents such as methyl iodide or dimethyl sulfate (DMS).

Methylation with Methyl Iodide

In a typical procedure, chlorothymol is dissolved in acetone or dimethylformamide (DMF) and treated with methyl iodide in the presence of potassium carbonate (K₂CO₃). The reaction proceeds via an SN2 mechanism, where the deprotonated phenoxide ion attacks the methyl iodide:

Reaction Conditions:

| Parameter | Value/Range |

|---|---|

| Solvent | Acetone or DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Methylating Agent | CH₃I (1.2 equiv) |

| Temperature | Reflux (60–80°C) |

| Reaction Time | 6–12 hours |

| Yield | 80–90% (estimated) |

Methylation with Dimethyl Sulfate

Dimethyl sulfate offers a cost-effective alternative, particularly for industrial-scale production. The reaction is conducted in an aqueous alkaline medium to stabilize the intermediate sulfate:

Reaction Conditions:

| Parameter | Value/Range |

|---|---|

| Solvent | Water/THF (1:1) |

| Base | NaOH (3.0 equiv) |

| Methylating Agent | DMS (1.5 equiv) |

| Temperature | 25–40°C |

| Reaction Time | 2–4 hours |

| Yield | 75–85% (estimated) |

Alternative Synthetic Routes

Diazotization and Methoxy Substitution

Inspired by the synthesis of 5-chloro-2-methylanisole , a similar approach could involve diazotizing a substituted aniline precursor followed by methanol treatment. For example:

This method remains speculative for 4-chloro-2-isopropyl-5-methylanisole due to the lack of reported precursors.

Reaction Optimization and Challenges

Purity and Byproduct Management

Common byproducts include:

-

Di-isopropyl derivatives : Formed via over-alkylation, minimized by controlling propene stoichiometry.

-

Ortho-chloro isomers : Addressed through careful temperature regulation during chlorothymol synthesis.

Industrial Scalability and Environmental Considerations

Large-scale production of 4-chloro-2-isopropyl-5-methylanisole requires:

-

Closed-loop systems to recover unreacted propene and solvents.

-

Wastewater treatment to remove residual methylating agents and inorganic salts.

Environmental regulations, particularly those governing chlorinated compounds (e.g., EPA guidelines), mandate stringent control over effluent discharges and vapor emissions .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-isopropyl-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The chlorine substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) to form phenols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of 5-isopropyl-4-methoxy-2-methylbenzene.

Substitution: Formation of 5-isopropyl-4-methoxy-2-methylphenol.

Scientific Research Applications

1-Chloro-5-isopropyl-4-methoxy-2-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-5-isopropyl-4-methoxy-2-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The isopropyl and methyl groups contribute to the compound’s hydrophobic character, affecting its solubility and distribution within biological systems .

Comparison with Similar Compounds

2-Isopropyl-5-methylanisole (CAS 1076-56-8)

Molecular Formula : C₁₁H₁₆O

Molecular Weight : 164.24 g/mol

Key Differences :

4-Chloro-5-methyl-2-isopropylanisole (Entry 79 in Handbook of Hydroxyacetophenones)

Molecular Formula : Presumed identical to the target compound (C₁₁H₁₅ClO) but with positional isomerism.

Key Differences :

- Likely differs in the placement of methyl and chlorine groups (e.g., chlorine at 4-position and methyl at 5-position vs. alternative positions).

Halogenated Anisoles (e.g., 5-Bromo-2-chloroanisole, CAS 16817-43-9)

Molecular Formula : C₇H₆BrClO

Molecular Weight : 221.48 g/mol

Key Differences :

- Bromine replaces the isopropyl/methyl groups, altering steric and electronic properties.

4-Chloro-5-methyl-2-isopropylphenol

Molecular Formula : C₁₀H₁₃ClO

Molecular Weight : 184.66 g/mol

Key Differences :

- Contains a hydroxyl group instead of a methoxy group (phenol vs. anisole).

- Phenolic derivatives often exhibit higher acidity and solubility in polar solvents compared to ethers like anisole .

Comparative Data Table

Key Findings and Implications

Substituent Effects: The chlorine atom in 4-Chloro-2-isopropyl-5-methylanisole increases molecular weight and may enhance electrophilic reactivity compared to non-halogenated analogs like 2-Isopropyl-5-methylanisole .

Positional Isomerism :

- The structural ambiguity of 4-Chloro-5-methyl-2-isopropylanisole (Entry 79) highlights the importance of substitution patterns in determining physical and chemical properties .

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Method/Instrument | Reference Value |

|---|---|---|

| Molecular Weight | High-resolution MS | 214.69 g/mol |

| LogP (Partition Coeff.) | Shake-flask/HPLC | ~3.2 |

| Stability (pH 7.4) | Accelerated degradation | >24 hours |

Advanced: How can computational chemistry optimize reaction pathways for synthesizing 4-Chloro-2-isopropyl-5-methylanisole?

Answer:

Density Functional Theory (DFT) simulations predict energetically favorable pathways. For example:

- Friedel-Crafts Alkylation : Modeling the interaction between 4-chloro-5-methylanisole and isopropyl chloride under Lewis acid catalysis (e.g., AlCl₃). Activation energies for intermediates guide solvent selection (e.g., dichloromethane vs. toluene) .

- Regioselectivity Analysis : Electron localization function (ELF) maps explain preferential substitution at the 2-position due to steric and electronic effects of the methoxy group .

Q. Key Parameters :

- Optimize reaction temperature (80–120°C) and catalyst loading (10–15 mol%).

- Validate predictions with experimental yields (typically 60–75%) .

Basic: What analytical methods are recommended for purity assessment and structural confirmation?

Answer:

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) quantify impurities (<2%) and confirm retention time alignment with standards .

- GC-MS : Electron ionization (70 eV) identifies volatile byproducts (e.g., dechlorinated derivatives) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry for solid-phase studies .

Q. Table 2: Analytical Workflow

| Step | Instrument | Critical Parameters |

|---|---|---|

| Purity Check | HPLC (UV 254 nm) | Column: Zorbax SB-C18, 5 µm |

| Structural ID | ¹³C NMR | Solvent: CDCl₃, 125 MHz |

| Thermal Stability | TGA-DSC | Heating rate: 10°C/min |

Advanced: How do steric effects influence the compound’s reactivity in cross-coupling reactions?

Answer:

The isopropyl group introduces steric hindrance, impacting catalytic efficiency:

- Suzuki-Miyaura Coupling : Larger ligands (e.g., SPhos) improve palladium catalyst turnover by mitigating steric clashes. Reaction yields drop from 85% (unhindered aryl) to 50–60% for 4-Chloro-2-isopropyl-5-methylanisole .

- SNAr Reactions : Kinetic studies show slower nucleophilic substitution at the chloro site due to adjacent substituents. Microwave-assisted synthesis (120°C, 30 min) enhances reaction rates by 40% .

Q. Mitigation Strategies :

- Use bulkier bases (e.g., DBU) to deprotonate intermediates.

- Screen ionic liquids (e.g., [BMIM][PF₆]) to stabilize transition states .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Toxicity : Classified as harmful if inhaled (LD₅₀ > 200 mg/kg, rat). Use fume hoods and PPE (gloves, goggles) .

- Storage : Store in amber vials under inert gas (N₂/Ar) at 4°C to prevent photodegradation and moisture absorption .

- Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

Advanced: How can environmental fate studies be designed to assess its persistence in aquatic systems?

Answer:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges concentrates the compound from water matrices. Derivatize with BSTFA for GC-MS analysis .

- Degradation Kinetics : Monitor hydrolysis (pH 2–12) and photolysis (UV 254 nm) over 72 hours. Half-life in sunlight: ~48 hours (pH 7) .

- Ecotoxicology : Use Daphnia magna bioassays to determine EC₅₀ (estimated 5–10 mg/L) .

Q. Table 3: Environmental Parameters

| Parameter | Method | Result |

|---|---|---|

| Hydrolysis (pH 7) | LC-MS/MS | t₁/₂ = 120 hours |

| Photodegradation | Solar simulator | t₁/₂ = 48 hours |

| Adsorption (Koc) | Batch equilibrium | 450 L/kg |

Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer:

Discrepancies arise from:

- Catalyst Purity : Commercial AlCl₃ often contains moisture, reducing yields by 15–20%. Pre-drying at 150°C for 2 hours improves consistency .

- Isomer Formation : Competing 3-isopropyl substitution (5–10% byproduct) due to incomplete regiocontrol. Column chromatography (silica gel, hexane/EtOAc) isolates the desired isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.